molecular formula C10H13NO2 B184406 Methyl 3-amino-3-phenylpropanoate CAS No. 14898-52-3

Methyl 3-amino-3-phenylpropanoate

Cat. No. B184406
CAS RN: 14898-52-3
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as 3-Amino-3-phenyl-propionic acid methyl ester, and methyl 3-amino-3-phenylpropionate .


Molecular Structure Analysis

The InChI code for Methyl 3-amino-3-phenylpropanoate is 1S/C10H13NO2/c1-13-10 (12)7-9 (11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 . The Canonical SMILES structure is COC (=O)CC (C1=CC=CC=C1)N . The molecular weight of the compound is 179.22 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 3-amino-3-phenylpropanoate is 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 179.094628657 g/mol and the monoisotopic mass is 179.094628657 g/mol . The topological polar surface area is 52.3 Ų . The heavy atom count is 13 .

Scientific Research Applications

Enzymatic Resolution Another significant application is seen in enzymatic resolution. Methyl 3-amino-3-phenylpropanoate derivatives have been effectively resolved through transesterifications catalyzed by lipase B from Candida antarctica. This process yields optically pure enantiomers and is vital in stereoselective organic synthesis (Escalante, 2008).

Synthesis of Pharmaceutical Intermediates Methyl 3-amino-3-phenylpropanoate also plays a role in the synthesis of pharmaceutical intermediates. For instance, it is used in the synthesis of amino acid ester isocyanates, crucial in the production of various pharmaceuticals (Tsai et al., 2003).

Antitumor and Biological Activities This compound has also been explored for its potential antitumor activities. Studies have synthesized and evaluated the antitumor activities of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, indicating some in vitro anti-tumor effects (Wang Yuan-chao, 2011).

Biocatalysis Applications Furthermore, biocatalysis applications of methyl 3-amino-3-phenylpropanoate have been investigated, particularly in asymmetric synthesis. This includes the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6, demonstrating the compound's relevance in chiral chemistry and pharmaceutical production (Li et al., 2013).

Safety And Hazards

Methyl 3-amino-3-phenylpropanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373081
Record name methyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-phenylpropanoate

CAS RN

14898-52-3
Record name methyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (19.1 g, 162 mmol) was added dropwise to a solution, cooled to 0° C., of 3-amino-3-phenylpropionic acid (8.9 g, 54 mmol) in methanol (150 ml). The reaction mixture was then stirred for 12 h under reflux (TLC control). The solvent was removed completely and the residue was dried in vacuo. The crude product was used in the next stage without being purified further.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Li, W Wang, Y Huang, Q Zou, G Zheng - Process Biochemistry, 2013 - Elsevier
β-amino acids are widely used in drug research, and S-3-amino-3-phenylpropionic acid (S-APA) is an important pharmaceutical intermediate of S-dapoxetine, which has been …
Number of citations: 3 www.sciencedirect.com
J Escalante - AIP Conference Proceedings, 2008 - aip.scitation.org
… We report the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino3-phenylpropanoate derivatives, with the amine protected with groups such as Bz, Cbz, Boc, Fmoc …
Number of citations: 4 aip.scitation.org
Y Li, A Linden, M Hesse - Helvetica chimica acta, 2003 - Wiley Online Library
… (3S)-Methyl 3-amino-3phenylpropanoate (4) was used as the chiral building block. The 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one derivative (5), the key fragment for the total synthesis…
Number of citations: 12 onlinelibrary.wiley.com
FA Davis, RE Reddy, JM Szewczyk - The Journal of Organic …, 1995 - ACS Publications
Enantiopure sulfinimines 1 are chiral ammonia imine building blocks; following nucleophilic addition across the CN bond, cleavage of the resultant sulfinamide 2 furnishes primary …
Number of citations: 130 pubs.acs.org
P Kuehne, A Linden, M Hesse - Helvetica chimica acta, 1996 - Wiley Online Library
… The enantioselective syntheses were achieved through resolution of the methyl 3-amino-3-phenylpropanoate (2) by recrystallization of its (+)+tartrate salt. Construction of the 13-mem…
Number of citations: 27 onlinelibrary.wiley.com
P Lin, CL Lee, MM Sim - Journal of Organic Chemistry, 2001 - academia.edu
… Carbodiimides 5a and 5c reacted readily and cyclized spontaneously upon addition of (S)-methyl 3-amino-3-phenylpropanoate to afford compounds 4a and 4c. Heating was required …
Number of citations: 39 www.academia.edu
M Rodríguez‐Mata, E García‐Urdiales… - Advanced Synthesis …, 2010 - Wiley Online Library
A wide range of optically active 3‐amino‐3‐arylpropanoic acid derivatives have been prepared by means of a stereoselective chemoenzymatic route. The key step is the kinetic …
Number of citations: 32 onlinelibrary.wiley.com
FA Davis, RT Reddy, RE Reddy - The Journal of Organic …, 1992 - ACS Publications
… with Na2C03 to pH 7.5, affording (-)-(S)-methyl 3amino-3-phenylpropanoate (5a)12,13 and (-)-(
Number of citations: 192 pubs.acs.org
K Rajesh - Chemistry & Biology, 2013 - cbijournal.com
51 ISSN: 2249–4820 Chemistry & Biology Interface, 2013, 3, 1, 50-60 and may take several days to reach steady-state plasma concentrations. Dapoxetine exhibits unique …
Number of citations: 6 www.cbijournal.com
JM Szewczyk - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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